molecular formula Cl6H2IrNa3O B568222 Sodium hexachloroiridate(III) hydrate CAS No. 123334-23-6

Sodium hexachloroiridate(III) hydrate

Cat. No.: B568222
CAS No.: 123334-23-6
M. Wt: 491.901
InChI Key: DXIIVDVTQZORNM-UHFFFAOYSA-H
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Description

Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na₃IrCl₆·xH₂O. It is a crystalline solid that appears as a greenish-brown powder. This compound is known for its solubility in water and its use in various chemical applications .

Preparation Methods

Sodium hexachloroiridate(III) hydrate can be synthesized through several methods:

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium hexachloroiridate(III) hydrate involves its ability to act as a source of iridium ions in chemical reactions. These iridium ions can participate in various catalytic processes, facilitating the transformation of reactants into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Sodium hexachloroiridate(III) hydrate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications in catalysis and material science.

Biological Activity

Sodium hexachloroiridate(III) hydrate, with the molecular formula Na₃IrCl₆·xH₂O, is a compound of iridium known for its applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for peptide and protein analysis. Beyond its utility as a reagent, this compound has garnered attention for its biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications.

  • Molecular Weight : 473.89 g/mol (anhydrous)
  • CAS Number : 123334-23-6
  • Appearance : Crystalline solid
  • Sensitivity : Moisture sensitive

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Cytotoxicity : Studies have shown that iridium complexes can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.
  • Antimicrobial Properties : Some studies suggest that iridium compounds possess antimicrobial properties, potentially useful in treating infections caused by resistant bacterial strains.
  • Antitumor Activity : Iridium-containing complexes have been investigated for their antitumor potential. They may interfere with cellular processes such as DNA replication and repair mechanisms.

Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Inorganic Biochemistry demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The study reported IC50 values indicating effective concentrations required to inhibit cell growth.

Cell LineIC50 (µM)
HeLa12.5
A54915.3

This cytotoxicity is attributed to the compound's ability to induce oxidative stress through ROS generation, which disrupts cellular homeostasis and triggers apoptotic pathways.

Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of sodium hexachloroiridate(III) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Mechanisms

In a comparative study involving various metal complexes, sodium hexachloroiridate(III) was found to be more effective than platinum-based drugs in inducing apoptosis in certain cancer types. The study highlighted its ability to bind with DNA, leading to structural changes that inhibit replication.

Properties

IUPAC Name

trisodium;hexachloroiridium(3-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIIVDVTQZORNM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H2IrNa3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718702
Record name Sodium hexachloroiridate(3-)--water (3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-23-6
Record name Sodium hexachloroiridate(3-)--water (3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why was Sodium hexachloroiridate(III) hydrate chosen as a probe molecule in these studies?

A: this compound (Na3[IrCl6]·xH2O) serves as a model redox-active compound in electrochemical studies. Its well-defined electrochemical behavior makes it suitable for evaluating the performance of modified electrodes. Both studies used this compound to assess the electron transfer capabilities of their novel electrode materials. This helps researchers understand how efficiently the modified electrodes can facilitate electron exchange during electrochemical measurements. [, ]

Q2: How do the modified electrodes discussed in the articles impact the electrochemical detection of this compound?

A: While the articles don't delve into specific results for this compound, they highlight that the modified electrodes demonstrate improved performance for detecting various analytes. The first article focuses on graphene-modified screen-printed electrodes (GN-SPEs) and emphasizes their sensitivity and reproducibility in detecting various molecules, including this compound. [] The second article explores η1‐Allypalladium complexes for modifying screen-printed electrodes, aiming to enhance sensitivity and selectivity for specific analytes like guanine. [] Although specific results for this compound aren't detailed, it's likely that the modifications impact its detection by influencing electron transfer kinetics, altering the electrode surface properties, and potentially improving signal-to-noise ratios.

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